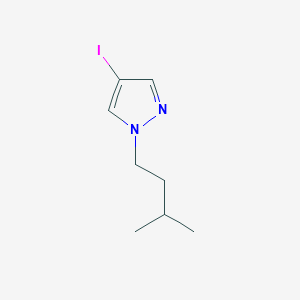

4-Iodo-1-isopentylpyrazole

Übersicht

Beschreibung

4-Iodo-1-isopentylpyrazole is a chemical compound with the CAS Number 1379762-29-4 and a linear formula of C8H13IN2 . It has a molecular weight of 264.11 .

Synthesis Analysis

The electrosynthesis of 4-iodo-substituted pyrazoles, including this compound, has been accomplished by iodination of the corresponding precursors on a Pt-anode in aqueous solutions of KI under conditions of the diaphragm galvanostatic electrolysis . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyrazole ring .Molecular Structure Analysis

The molecular structure of this compound contains a total of 24 bonds, including 11 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, and 1 Pyrazole .Chemical Reactions Analysis

The electrosynthesis of 4-iodo-substituted pyrazoles involves iodination of the corresponding precursors on a Pt-anode in aqueous solutions of KI . The efficiency of the process depends on the donor-acceptor properties of substituents and their positions in the pyrazole ring .Physical And Chemical Properties Analysis

This compound has a molecular weight of 264.11 and a linear formula of C8H13IN2 .Wissenschaftliche Forschungsanwendungen

Green Chemistry: Sustainable Synthesis Approaches

The iodine atom in 4-Iodo-1-isopentylpyrazole allows for its use in green chemistry applications. It can participate in reactions under mild conditions, reducing the need for harsh reagents and promoting more sustainable synthesis approaches.

Each of these applications demonstrates the versatility and importance of This compound in scientific research. Its role as a precursor, ligand, catalyst, and building block underscores its significance across multiple disciplines within chemistry and material science .

Wirkmechanismus

Target of Action

The primary targets of 4-Iodo-1-isopentylpyrazole are Alcohol dehydrogenase 1C, 1B, and 1A in humans . These enzymes play a crucial role in the metabolism of alcohols in the body. Another target is Mycocyclosin synthase in Mycobacterium tuberculosis , which is involved in the biosynthesis of mycocyclosin .

Mode of Action

It is known that it interacts with these targets, potentially altering their function .

Biochemical Pathways

Given its targets, it may influence the metabolism of alcohols and the biosynthesis of mycocyclosin .

Eigenschaften

IUPAC Name |

4-iodo-1-(3-methylbutyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13IN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKWYOXFJBPWNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C=C(C=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90734766 | |

| Record name | 4-Iodo-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1379762-29-4 | |

| Record name | 4-Iodo-1-(3-methylbutyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90734766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

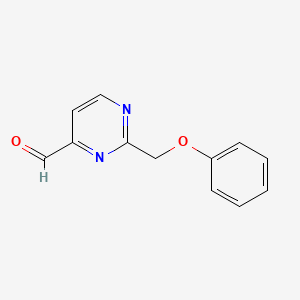

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Butyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1507731.png)